2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide
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Overview
Description
The compound “2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of these rings suggests that this compound may have biological activity, as many drugs and biologically active molecules contain these types of structures .
Scientific Research Applications
Discovery and Kinase Inhibition
A significant application of similar compounds to 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide in scientific research involves the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. For instance, the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent inhibition of Met kinase, leading to complete tumor stasis in certain human gastric carcinoma models. This discovery has led to the advancement of specific compounds into phase I clinical trials due to their promising in vivo efficacy and favorable preclinical safety profiles (Schroeder et al., 2009).
Synthesis of Carboxamides
The synthesis of carboxamides represents another crucial research application. A study demonstrated a convenient method for synthesizing carboxamides by reacting carboxylic acids and amines with 1-methyl-2-fluoro or 2-chloropyridinium salt, using tri-n-butylamine and betaine. This process yields the corresponding carboxamides in good yields, indicating the chemical's versatility in creating complex organic compounds (Mukaiyama et al., 1976).
Antitubercular and Antibacterial Activities
Research has also focused on the design, synthesis, and activity evaluation of derivatives linked to pyrrolo[3,2-b]pyridine-3-carboxamide for their antitubercular and antibacterial properties. One study introduced pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which were confirmed through various spectral methods and screened for antitubercular and antibacterial activities. Notably, certain derivatives exhibited potent activity against tuberculosis and significant antibacterial effects against Escherichia coli and Staphylococcus aureus strains, showcasing the potential of these compounds in antimicrobial research (Bodige et al., 2019).
Molecular Structure and Reactivity Studies
Another intriguing application involves detailed studies on the synthesis, characterization, and reactivity of specific heterocycle-based molecules. For example, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) has been synthesized, and its stability, hyper-conjugative interactions, charge delocalization, non-linear optics potential, and interactions with biological targets have been extensively analyzed through various techniques, including DFT calculations and molecular dynamics simulations. This research provides insights into the compound's potential applications in drug development and material science (Murthy et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole scaffolds and pyrrolidine rings, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-14-9-10(5-7-19-14)15(22)20-12-6-8-21(16(12)23)13-4-2-1-3-11(13)18/h1-5,7,9,12H,6,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFBTWKCJIUREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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